ethyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “ethyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate” appears to contain a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . It also contains a thiophene ring, which is a five-membered ring with one sulfur atom . The presence of these rings could potentially influence the compound’s reactivity and properties.
Synthesis Analysis
Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, the synthesis of such compounds would involve the formation of the pyrrole and thiophene rings, possibly through cyclization reactions, followed by various functional group interconversions .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrrole ring and a thiophene ring, both of which are five-membered rings with heteroatoms (nitrogen in the pyrrole and sulfur in the thiophene). These rings are likely to contribute to the compound’s aromaticity .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the pyrrole and thiophene rings in this compound could contribute to its aromaticity, potentially affecting its reactivity, stability, and other properties .Scientific Research Applications
Chemical Synthesis and Catalysis
Ethyl 2-methyl-2,3-butadienoate, related to the chemical compound , is used in phosphine-catalyzed [4 + 2] annulation reactions to synthesize tetrahydropyridines. These reactions demonstrate complete regioselectivity and high yields, showcasing its potential in complex organic syntheses (Zhu et al., 2003).
Advanced Organic Reactions
Ethyl 2-arylamino-2-oxo-acetates, structurally similar to the compound , undergo complex reactions in the presence of triphenylphosphine, leading to the formation of pyrrole derivatives. These reactions are characterized by good yields and observable atropisomerism, indicating significant potential in advanced organic chemistry (Yavari et al., 2002).
Condensation Reactions
The compound is utilized in three-component condensation reactions with malononitrile and dimethylcyclohexane-1,3-dione, leading to the formation of novel organic compounds. This indicates its versatility in multi-component chemical syntheses (Dmitriev et al., 2010).
Carboxyl-Protection in Peptide Chemistry
The 2-(diphenylphosphino)ethyl group, closely related to the chemical compound of interest, serves as a carboxyl-protecting group in peptide chemistry. This group is introduced via esterification and is stable under standard conditions for peptide synthesis, highlighting its utility in bioorganic chemistry (Chantreux et al., 1984).
Lipid Hydroperoxides Conversion
In a study related to lipid hydroperoxides conversion, ethyl 1-aminocyclopropane-1-carboxylic acid, which shares similarities with the compound , was used to produce ethylene. This research could have implications in understanding the biochemical pathways in plants (Gardner & Newton, 1987).
Future Directions
The future directions for research on this compound would depend on its potential applications. For example, if it shows promising biological activity, it could be studied further as a potential pharmaceutical compound. Alternatively, if it has interesting chemical reactivity, it could be studied in the context of synthetic chemistry .
Properties
IUPAC Name |
ethyl 2-(2,5-dioxopyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c1-4-18-13(17)11-7(2)8(3)19-12(11)14-9(15)5-6-10(14)16/h5-6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOMJIOORUVCPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)N2C(=O)C=CC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50971554 |
Source
|
Record name | Ethyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50971554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5617-61-8 |
Source
|
Record name | Ethyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50971554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.